2-((2,6-Difluorophenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane

Lipophilicity Drug Design ADME

2-((2,6-Difluorophenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane (DFDAS) is a spirocyclic sulfonamide belonging to the 6,8-dioxa-2-azaspiro[3.5]nonane class. Its structure features a 2,6-difluorophenylsulfonyl group attached to the azaspiro nitrogen.

Molecular Formula C14H17F2NO4S
Molecular Weight 333.35
CAS No. 1396855-07-4
Cat. No. B2603792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2,6-Difluorophenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane
CAS1396855-07-4
Molecular FormulaC14H17F2NO4S
Molecular Weight333.35
Structural Identifiers
SMILESCC1(OCC2(CN(C2)S(=O)(=O)C3=C(C=CC=C3F)F)CO1)C
InChIInChI=1S/C14H17F2NO4S/c1-13(2)20-8-14(9-21-13)6-17(7-14)22(18,19)12-10(15)4-3-5-11(12)16/h3-5H,6-9H2,1-2H3
InChIKeyZAZFLJDJASSQEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Focused Overview of 2-((2,6-Difluorophenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane (CAS 1396855-07-4)


2-((2,6-Difluorophenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane (DFDAS) is a spirocyclic sulfonamide belonging to the 6,8-dioxa-2-azaspiro[3.5]nonane class. Its structure features a 2,6-difluorophenylsulfonyl group attached to the azaspiro nitrogen. The compound has a molecular formula of C14H17F2NO4S and a molecular weight of 333.35 g/mol . It is primarily available as a research chemical from specialty suppliers .

Why In-Class Spirocyclic Sulfonamides Cannot Simply Substitute 2-((2,6-Difluorophenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane


Spirocyclic sulfonamides with different aryl substituents exhibit divergent physicochemical and pharmacological profiles. The 2,6-difluorophenyl group imparts distinct electronic and steric properties compared to chloro, methyl, or nitro analogs, affecting sulfonamide pKa, lipophilicity, and target binding [1]. Without direct comparative data, generic substitution risks altering potency, selectivity, and metabolic stability. The limited public data underscores the need for experimental verification when considering alternative compounds.

Quantitative Differentiation Evidence for 2-((2,6-Difluorophenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane vs Closest Analogs


2,6-Difluorophenylsulfonyl Fragment Imparts Lower Lipophilicity than Chlorophenyl or Methylphenyl Analogs

Experimental logP values for the 2,6-difluorobenzenesulfonamide fragment (logP = 0.16 ± 0.01) are significantly lower than those for benzenesulfonamide (logP = 0.29 ± 0.01) and 3-chlorobenzenesulfonamide (logP ≈ 0.61) [1]. Although full-molecule logP data for the target compound are unavailable, the trend suggests that the 2,6-difluorophenyl derivative is more hydrophilic than its chloro- or methyl-substituted counterparts, which may influence solubility and permeability.

Lipophilicity Drug Design ADME

Molecular Weight Difference Relative to Common Analogs

The target compound (MW 333.35) has a lower molecular weight than the 2-((3-chloro-2-methylphenyl)sulfonyl) analog (MW 345.84) and the 2-((2-nitrophenyl)sulfonyl) analog (MW 342.37), while being higher than the methylsulfonyl analog (MW ~203) . This positions it in a distinct molecular weight range that may affect permeability and target engagement.

Molecular Weight Drug-like Properties Chemical Space

Increased Hydrogen Bond Acceptor Count Relative to Alkylsulfonyl Analogs

The target compound contains approximately 5 hydrogen bond acceptors (sulfonyl oxygens, dioxa ring oxygens), compared to 3 acceptors for the methylsulfonyl analog . The additional heteroatoms may enhance interactions with polar protein environments and improve aqueous solubility.

Hydrogen Bonding Solubility Target Recognition

Optimal Application Scenarios for 2-((2,6-Difluorophenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane Based on Evidence


Medicinal Chemistry Exploratory Libraries Requiring Fluorinated Spirocyclic Scaffolds

The 2,6-difluorophenylsulfonyl substituent offers a distinct electronic environment and moderate lipophilicity suitable for fragment-based or diversity-oriented synthesis. The compound can serve as a core scaffold for exploring structure-activity relationships where fluorine substitution is desired for metabolic stability or target engagement [1].

Biochemical Assay Development Where Low Non-Specific Binding Is Critical

The relatively lower lipophilicity suggested by the 2,6-difluorophenyl fragment may reduce non-specific binding to assay surfaces and proteins, making the compound a candidate for high-throughput screening where clean signal-to-noise ratios are essential [1].

Chemical Probe Development Targeting Carbonic Anhydrase or Related Sulfonamide-Binding Enzymes

Although direct data are lacking, the 2,6-difluorobenzenesulfonamide fragment is a known ligand for carbonic anhydrase II [1]. The target compound may serve as a starting point for developing potent and selective carbonic anhydrase inhibitors with improved pharmacokinetic profiles.

Quote Request

Request a Quote for 2-((2,6-Difluorophenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.